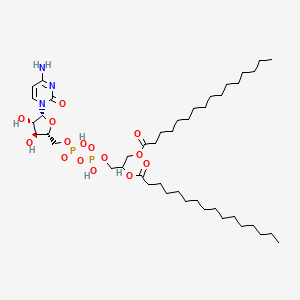
Ara-cdp-dipalmitin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ara-cdp-dipalmitin, also known as this compound, is a useful research compound. Its molecular formula is C44H81N3O15P2 and its molecular weight is 954.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Activity
Mechanism of Action
Ara-CDP-dipalmitin exhibits significant antitumor activity, particularly against leukemia. Research indicates that this compound can alter the composition of phosphoglycerides in cellular membranes, potentially enhancing the efficacy of cytarabine, which is already utilized in treating acute myeloid leukemia and other malignancies . The incorporation of this compound into cell membranes may facilitate better drug delivery and retention, leading to increased cytotoxicity against cancer cells.
Case Study: In Vivo Efficacy
In a study involving mice with L5178Y leukemia, this compound demonstrated substantial antitumor effects. The results indicated that treatment with this compound led to significant tumor regression compared to control groups. The study highlighted how this compound's ability to influence membrane dynamics could be leveraged for improved therapeutic outcomes in cancer treatment .
Drug Delivery Systems
Lipophilicity and Membrane Penetration
The lipophilic nature of this compound enhances its ability to penetrate cellular membranes, making it a promising candidate for drug delivery systems. The synthesis of various phosphoramidate derivatives of Ara-cytidine has been explored to improve cellular uptake and bioavailability . These modifications aim to overcome resistance mechanisms commonly observed with traditional nucleoside analogues.
Research Findings
Studies have shown that the lipophilicity of this compound correlates with increased cellular uptake in mammalian epithelial cells. This characteristic can be exploited to develop new formulations that enhance the therapeutic index of existing drugs by facilitating their entry into target cells more effectively .
Potential Applications in HIV Treatment
Combination Therapies
Beyond its antitumor properties, this compound has been investigated for potential use in HIV treatment. The compound's structural similarity to other nucleoside analogues suggests that it could serve as a backbone for developing combination therapies aimed at targeting HIV replication pathways .
Biological Testing Results
Biological evaluations have indicated that certain derivatives of this compound exhibit inhibitory effects on reverse transcriptase, an essential enzyme for HIV replication. These findings open avenues for further research into its role as part of a multi-drug regimen for managing HIV infections .
Biochemical Research
Enzymatic Studies
this compound is also used in biochemical research to study lipid metabolism and enzymatic activities related to phospholipid synthesis. The compound serves as a substrate for various enzymes involved in lipid biosynthesis pathways, providing insights into metabolic regulation within cells .
Hydrolase Activity Investigations
Research focused on CDP-diglyceride hydrolase has demonstrated how this compound can be hydrolyzed by specific enzymes, shedding light on its role in cellular signaling and membrane dynamics. Understanding these biochemical interactions is crucial for elucidating the compound's broader implications in cell biology .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Antitumor Activity | Effective against leukemia; alters membrane composition | Significant tumor regression in L5178Y leukemia model |
| Drug Delivery Systems | Enhances cellular uptake due to lipophilicity | Correlation between lipophilicity and biological activity |
| HIV Treatment | Potential use in combination therapies targeting HIV replication | Inhibitory effects on reverse transcriptase observed |
| Biochemical Research | Studies lipid metabolism and enzymatic activities | Hydrolysis by CDP-diglyceride hydrolase elucidated |
特性
CAS番号 |
63357-80-2 |
|---|---|
分子式 |
C44H81N3O15P2 |
分子量 |
954.1 g/mol |
IUPAC名 |
[3-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C44H81N3O15P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-39(48)57-33-36(60-40(49)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)34-58-63(53,54)62-64(55,56)59-35-37-41(50)42(51)43(61-37)47-32-31-38(45)46-44(47)52/h31-32,36-37,41-43,50-51H,3-30,33-35H2,1-2H3,(H,53,54)(H,55,56)(H2,45,46,52)/t36?,37-,41-,42+,43-/m1/s1 |
InChIキー |
ITYHVANGBZMQML-AAUVIOTLSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OC(=O)CCCCCCCCCCCCCCC |
同義語 |
1 beta-D-arabinofuranosylcytosine 5'-diphosphate-L-1,2 dipalmitin ARA-CDP-dipalmitin |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















